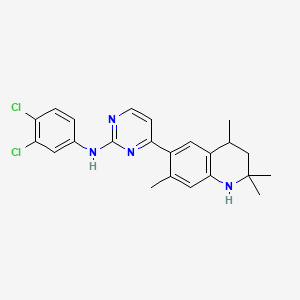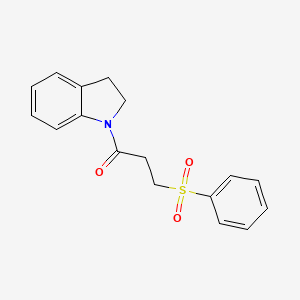![molecular formula C18H19N5O B11035148 N'-(5-Acetyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-N,N-dimethyliminoformamide](/img/structure/B11035148.png)
N'-(5-Acetyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-N,N-dimethyliminoformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Acetyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridin-4-YL)-N,N-dimethyliminoformamide (let’s call it Compound X for brevity) is a heterocyclic compound with an intriguing structure. It combines a pyrazolo[3,4-B]pyridine core with acetyl and dimethyliminoformamide functional groups. The presence of both aromatic and heterocyclic moieties makes it an interesting candidate for various applications.
Preparation Methods
Synthetic Routes:
Starting Material: The synthesis typically begins with 5-formylpyrazol-4-amines, which can be alkylated and protected with a Boc (tert-butoxycarbonyl) group.
Nitrile Formation: Reaction of the Boc-protected formylpyrazole with malononitrile or cyanoacetamide leads to the formation of 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles or amides, respectively.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale synthesis. Optimization of reaction conditions, scalability, and purification steps are crucial for efficient production.
Chemical Reactions Analysis
Compound X can participate in various chemical reactions:
Oxidation/Reduction: Depending on the substituents, it may undergo oxidation (e.g., conversion of an alcohol to a ketone) or reduction (e.g., reduction of a nitrile to an amine).
Substitution: The acetyl group can be substituted (e.g., acylation or deacylation).
Major Products: These reactions yield diverse products, including imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3’,4’,5,6]pyrido[2,3-d]pyrimidines, each with unique properties.
Scientific Research Applications
Compound X finds applications in:
Medicinal Chemistry: Its structural features make it a potential drug candidate. Researchers explore its pharmacological properties, including anxiolytic, anti-inflammatory, and antiproliferative effects.
Biological Studies: It may interact with specific receptors or enzymes, affecting cellular pathways.
Industry: Its derivatives could serve as building blocks for novel materials or catalysts.
Mechanism of Action
The exact mechanism remains an active area of research. Potential molecular targets include receptors, enzymes, or signaling pathways. Further studies are needed to elucidate its effects.
Comparison with Similar Compounds
Compound X’s uniqueness lies in its fused pyrazolo[3,4-B]pyridine-imidazole/pyrimidine structure. Similar compounds include pyrazolo[3,4-B]pyridines and their isomers, but Compound X’s specific substitution pattern sets it apart .
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N'-(5-acetyl-6-methyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H19N5O/c1-12-16(13(2)24)17(19-11-22(3)4)15-10-20-23(18(15)21-12)14-8-6-5-7-9-14/h5-11H,1-4H3 |
InChI Key |
POPVLEDKSDWDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=NN(C2=N1)C3=CC=CC=C3)N=CN(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)imino]-8-methoxy-4,4-dimethyl-6-(piperidinomethyl)-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11035068.png)

![Methyl {4-oxo-2-[2-(4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazino]-1,3-thiazol-5(4H)-ylidene}acetate](/img/structure/B11035097.png)


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B11035111.png)
![(1Z)-8-fluoro-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11035119.png)
![2-[(4-hydroxy-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-2-yl)sulfanyl]-1-(2,2,4,6,7-pentamethylquinolin-1(2H)-yl)ethanone](/img/structure/B11035122.png)
![(2E)-N-(1,3-benzothiazol-2-yl)-3-phenyl-N'-[(2E)-3-phenylprop-2-enoyl]prop-2-enehydrazide](/img/structure/B11035129.png)
![4-amino-2,7-diphenyl-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11035149.png)
![Methyl 1,3,5-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B11035160.png)
![4-[bis(4-fluorophenyl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide](/img/structure/B11035161.png)
![Methyl 2-{[(2-cyclopropyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B11035165.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(6-phenyl-4-pyrimidinyl)piperazine](/img/structure/B11035170.png)
